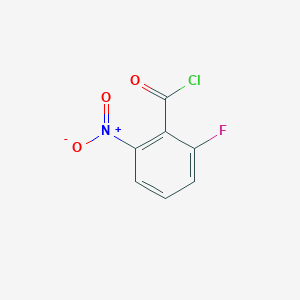

2-Fluoro-6-nitrobenzoyl chloride

Description

Significance of Aryl Acid Chlorides in Chemical Transformations

Aryl acid chlorides, a class of organic compounds characterized by a carbonyl group bonded to a chlorine atom and an aromatic ring (Ar-COCl), are fundamental reagents in organic synthesis. allen.in They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom. allen.inebsco.com This substitution renders them among the most reactive derivatives of carboxylic acids. ebsco.com Their high reactivity makes them exceptional acylating agents, meaning they are proficient at transferring an acyl group (RCO-) to other molecules. ebsco.com

This capability is widely exploited in numerous chemical transformations:

Esterification: They react readily with alcohols to form esters, releasing hydrogen chloride as a byproduct. ebsco.comphysicsandmathstutor.com

Amidation: Their reaction with ammonia (B1221849) or amines efficiently produces amides. ebsco.com

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, such as aluminum chloride, aryl acid chlorides react with aromatic compounds to form aryl ketones. allen.in

Ketone Synthesis: The direct addition of Grignard reagents to aryl acid chlorides can selectively produce aryl ketones. acs.org

The versatility and high reactivity of aryl acid chlorides make them indispensable intermediates for creating complex molecules from simpler starting materials. ebsco.comnumberanalytics.com

Strategic Importance of Halogenated and Nitro-Substituted Aromatic Systems

The introduction of halogen atoms and nitro groups onto an aromatic ring is a key strategy in synthetic chemistry for modulating the properties of a molecule. nih.govmdpi.com These substituents significantly influence the compound's reactivity, physical properties, and biological activity.

Halogenated aromatic compounds , such as those containing fluorine, are crucial intermediates in the production of pharmaceuticals and agrochemicals. mdpi.com The carbon-fluorine bond is exceptionally strong, and the presence of fluorine can enhance metabolic stability and alter the acidity of nearby functional groups, which is highly desirable in drug design. While aryl chlorides are generally unreactive, the presence of other activating groups can facilitate reactions. physicsandmathstutor.com

Nitroaromatic compounds are vital starting materials for a wide array of industrial products, including dyes, polymers, and pesticides. nih.gov The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). This property is particularly useful for introducing other functional groups onto the ring. uni-muenchen.de Furthermore, the nitro group can be readily reduced to form an aniline (B41778), providing a gateway to a vast range of further chemical modifications. researchgate.net

The combination of both halogen and nitro substituents, as seen in halogenated nitroaromatics, creates highly versatile chemical building blocks. nih.govmdpi.com This dual functionalization is exploited in the synthesis of high-value intermediates like haloanilines, which are produced through the selective hydrogenation of halogenated nitroaromatics. researchgate.net

Role of 2-Fluoro-6-nitrobenzoyl chloride as a Key Synthetic Intermediate

This compound (C₇H₃ClFNO₃) is a specialized reagent whose synthetic utility is defined by the ortho-positioning of the fluorine and nitro groups relative to the benzoyl chloride moiety. smolecule.comsigmaaldrich.com This specific arrangement creates a highly electrophilic carbonyl carbon due to the combined electron-withdrawing effects of the adjacent nitro group, the fluorine atom, and the chlorine atom of the acid chloride itself.

This heightened reactivity makes it a potent acylating agent. Its precursor, 2-fluoro-6-nitrobenzoic acid, is synthesized from starting materials like 2-fluoro-6-nitrotoluene (B1294474). chemicalbook.comchemicalbook.com The acid is then converted to the highly reactive this compound, often using reagents like oxalyl chloride or thionyl chloride. smolecule.com

While specific, widespread applications in the literature are often proprietary, its structure suggests a critical role in the synthesis of complex, sterically hindered structures where high reactivity is required. For instance, it is noted as an intermediate in the synthesis of Idelalisib, a pharmaceutical agent. The steric hindrance provided by the ortho-substituents can direct reactions in a highly controlled manner. Furthermore, the activated aromatic ring is primed for subsequent nucleophilic aromatic substitution reactions, where the fluorine atom can be displaced by a suitable nucleophile, adding another layer of synthetic versatility.

Overview of Research Trajectories for Related Functionalized Benzoyl Chlorides

Research involving functionalized benzoyl chlorides and related structures is evolving, with significant trends pointing towards sustainability, advanced materials, and methodological improvements.

One major research direction is the development of novel, functional materials. For example, benzoyl chloride has been used to functionalize mesoporous silica (B1680970) nanoparticles. nih.govresearchgate.netacs.org These modified nanoparticles can be incorporated into polymer coatings to create "smart" materials, such as pH-responsive systems that release corrosion inhibitors. nih.govresearchgate.net Similarly, related benzyl (B1604629) chloride-functionalized monomers are being used to synthesize hypercrosslinked polymers for applications like CO2 capture. researchgate.net

Another significant trend is the improvement of synthetic methodologies to be more efficient and environmentally friendly. Research focuses on optimizing reaction conditions, such as using phase transfer catalysts in the synthesis of p-nitrobenzoyl chloride to improve yield and purity while reducing waste. google.com There is also a focus on using nitroaromatics, which can be derived from renewable feedstocks, as alternatives to halogenated compounds in coupling reactions to circumvent halogenated waste. rsc.org

The development of synthetic routes for complex, poly-functionalized aromatic acids and their corresponding chlorides, such as 2-chloro-4-fluoro-5-nitrobenzoic acid, remains an active area of investigation, driven by the demand for novel building blocks in medicinal and materials chemistry. google.com These research trajectories underscore a continuous effort to harness the reactivity of functionalized acid chlorides for innovative applications in a more sustainable and efficient manner.

Properties

IUPAC Name |

2-fluoro-6-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)6-4(9)2-1-3-5(6)10(12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBVENLMFRNJSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 6 Nitrobenzoyl Chloride

Precursor Synthesis Routes to 2-Fluoro-6-nitrobenzoic Acid Derivatives

The primary precursor for 2-Fluoro-6-nitrobenzoyl chloride is 2-Fluoro-6-nitrobenzoic acid. The synthesis of this acid is not trivial and involves carefully planned routes to ensure the correct placement of the fluoro and nitro groups on the aromatic ring before the functionalization of the carboxylic acid.

Nitration Strategies on Fluorinated Toluene (B28343) Precursors

A logical starting point for the synthesis is the nitration of a fluorinated toluene. The nitration of 2-fluorotoluene (B1218778) is a well-studied reaction. However, the directing effects of the fluorine and methyl groups significantly influence the position of the incoming nitro group. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. This leads to a challenge in obtaining the desired 2-fluoro-6-nitrotoluene (B1294474) isomer in high yield.

Research on the nitration of 2-fluorotoluene using solid acid catalysts and 70% nitric acid has shown that the reaction is highly regioselective, but not for the desired isomer. researchgate.netrsc.org The primary product is typically 2-fluoro-5-nitrotoluene (B1294961). researchgate.netrsc.org For example, nitration over a MoO₃/SiO₂ catalyst at 90°C resulted in 55% conversion of 2-fluorotoluene, with selectivity for 2-fluoro-5-nitrotoluene reaching approximately 90%. researchgate.netrsc.org The formation of other isomers, including the desired 2-fluoro-6-nitrotoluene, is significantly lower.

Table 1: Regioselectivity in the Nitration of 2-Fluorotoluene

| Catalyst | Conversion (%) | Selectivity for 2-fluoro-5-nitrotoluene (%) | Selectivity for other isomers (%) |

|---|---|---|---|

| MoO₃/SiO₂ | 55.25 | 88.9 | 11.1 |

| Fe/Mo/SiO₂ | 54.9 | 84.7 | 15.3 |

| H-beta | 35.6 | 95.6 | 4.4 |

Data sourced from research on nitration using solid acid catalysts at 90°C. researchgate.net

This regioselectivity issue means that direct nitration of 2-fluorotoluene is not an efficient primary route for producing 2-fluoro-6-nitrotoluene. Alternative strategies are often required to synthesize this specific isomer.

Halogenation and Fluorination of Aromatic Substrates

To overcome the regioselectivity challenges of direct nitration, synthetic chemists employ alternative strategies that may involve introducing the fluorine atom at a different stage of the synthesis. Modern methods for the halogenation and fluorination of aromatic substrates offer precise control. rsc.org

These methods can include:

Nucleophilic Aromatic Substitution: A process where a leaving group on the aromatic ring is replaced by a fluoride (B91410) ion. For example, a synthesis route for an isomer, 2-fluoro-3-nitrobenzoic acid, starts from o-methylphenol, which undergoes nitration, followed by chlorination of the hydroxyl group, and then a fluorination reaction to replace the chlorine. wipo.int

Sandmeyer-type Reactions: Starting with an appropriately substituted aniline (B41778), such as 2-methyl-3-nitroaniline, the amino group can be converted to a diazonium salt, which is then treated with a fluoride source to introduce the fluorine atom. chemicalbook.com

Directed C-H Activation/Fluorination: Advanced methods use directing groups to guide a metal catalyst to fluorinate a specific C-H bond on the aromatic ring. beilstein-journals.org This allows for the synthesis of complex fluorinated benzoic acids that might be difficult to obtain through classical electrophilic aromatic substitution. beilstein-journals.org For instance, copper-catalyzed fluorination of benzoic acid derivatives assisted by an aminoquinoline auxiliary has been demonstrated for selective mono- or difluorination. beilstein-journals.org

Carboxylic Acid Functionalization through Side-Chain Oxidation

Once the precursor 2-fluoro-6-nitrotoluene is obtained, the next step is the oxidation of the methyl side-chain to a carboxylic acid. This is a common transformation in organic synthesis. pearson.comleah4sci.com The reaction involves treating the alkylbenzene with a strong oxidizing agent. libretexts.org For the oxidation to proceed, the benzylic carbon (the carbon atom attached to the aromatic ring) must have at least one hydrogen atom attached. libretexts.orglibretexts.org

Commonly used oxidizing agents for this purpose include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid or Jones Reagent (CrO₃/H₂SO₄) libretexts.org

Nitric Acid (HNO₃)

In a specific application, 2-fluoro-6-nitrotoluene can be reacted with concentrated nitric acid at elevated temperatures (e.g., 100°C) to yield 2-fluoro-6-nitrobenzoic acid. chemicalbook.com The alkyl side chain is oxidized to a carboxylic acid group, regardless of its length, while the aromatic ring remains intact. pearson.com

Conversion of 2-Fluoro-6-nitrobenzoic Acid to this compound

The final step in the synthesis is the conversion of the carboxylic acid group of 2-fluoro-6-nitrobenzoic acid into an acyl chloride. This is a standard procedure that activates the carboxyl group for subsequent reactions, such as amide or ester formation.

Chlorinating Agent Selection and Optimization

Several reagents can accomplish the conversion of a carboxylic acid to an acyl chloride. The choice of agent often depends on the scale of the reaction, the sensitivity of other functional groups in the molecule, and cost-effectiveness.

Common chlorinating agents include:

Thionyl chloride (SOCl₂): A widely used, cost-effective liquid reagent.

Oxalyl chloride ((COCl)₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF) for milder reaction conditions.

Phosphorus pentachloride (PCl₅): A strong, solid chlorinating agent.

Triphosgene (B27547): A solid, safer alternative to phosgene (B1210022) gas, which can also be used for this transformation. googleapis.com

The reaction of 2-fluoro-6-nitrobenzoic acid with thionyl chloride is a well-established method for the synthesis of this compound. google.compatsnap.com Typically, the carboxylic acid is heated with an excess of thionyl chloride, often under reflux conditions. google.comorgsyn.org

The general reaction is: C₇H₄FNO₄ (2-fluoro-6-nitrobenzoic acid) + SOCl₂ (thionyl chloride) → C₇H₃ClFNO₃ (this compound) + SO₂ (sulfur dioxide) + HCl (hydrogen chloride)

The reaction produces gaseous byproducts, sulfur dioxide and hydrogen chloride, which are easily removed from the reaction mixture, driving the reaction to completion. youtube.com

Table 2: Typical Reaction Conditions for Thionyl Chloride-Mediated Chlorination

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | 2-Fluoro-6-nitrobenzoic acid, Thionyl chloride | google.com |

| Temperature | 30°C to 120°C (preferably 50°C to 100°C) | google.com |

| Catalyst | N,N-dimethylformamide (DMF) (optional, for rate enhancement) | googleapis.com |

| Work-up | Excess thionyl chloride is removed, often by distillation. | google.comorgsyn.org |

Data compiled from patent literature and general synthesis procedures.

A patent describing the synthesis of an intermediate for the drug Idelalisib specifies reacting 2-Fluoro-6-nitrobenzoic acid with thionyl chloride at a temperature between 50°C and 100°C. google.com Another patent details a process where 2-fluoro-3-nitrobenzoic acid is reacted with thionyl chloride or triphosgene in a solvent like toluene at 110-140°C for several hours. googleapis.com After the reaction is complete, the excess thionyl chloride and solvent can be removed by distillation to yield the crude benzoyl chloride product, which may be purified further if necessary. google.comorgsyn.org

Oxalyl Chloride ((COCl)2)-Mediated Routes

A prevalent and effective method for the synthesis of this compound is the reaction of 2-Fluoro-6-nitrobenzoic acid with oxalyl chloride. google.comorgsyn.org This reaction is often carried out in the presence of a catalytic amount of N,N-dimethylformamide (DMF). google.comorgsyn.org The process is valued for its mild reaction conditions and the formation of volatile byproducts (carbon dioxide and hydrogen chloride), which simplifies purification.

In a typical laboratory procedure, 2-Fluoro-6-nitrobenzoic acid is dissolved in an inert solvent like dichloromethane (B109758) (CH2Cl2). orgsyn.org Oxalyl chloride is then added, followed by a catalytic amount of DMF. google.comorgsyn.org The reaction mixture is typically stirred at room temperature. orgsyn.org The progress of the reaction can be monitored by standard analytical techniques. Upon completion, the solvent and excess reagents are removed, often by rotary evaporation, to yield the crude this compound. orgsyn.org

This methodology is not only common in laboratory settings but also finds application in the synthesis of pharmaceutical intermediates. For instance, it is a key step in the production of Idelalisib, where this compound is generated and then reacted with aniline. google.com

Alternative Chlorination Reagents (e.g., Trichloroisocyanuric Acid)

While oxalyl chloride and thionyl chloride are common, other chlorinating agents can be employed for the synthesis of acyl chlorides. googleapis.com Trichloroisocyanuric acid (TCCA) represents one such alternative. chemicalbook.comscispace.com TCCA is a solid, which can offer advantages in handling and storage compared to the corrosive liquids oxalyl chloride and thionyl chloride. The reaction using TCCA for the preparation of similar nitrobenzoyl chlorides has been reported, often in the presence of a catalyst. chemicalbook.comscispace.com For instance, the synthesis of 2-nitrobenzoyl chloride has been achieved using TCCA in the presence of 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) free radical and sodium bromide. chemicalbook.com

Reaction Conditions and Parameter Optimization (e.g., Temperature, Solvent, Pressure)

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction parameters.

Temperature: The reaction to form the acyl chloride from 2-Fluoro-6-nitrobenzoic acid is often conducted at temperatures ranging from room temperature to elevated temperatures. For instance, when using thionyl chloride, the reaction temperature can be maintained between 30°C and 120°C, with a preferred range of 50°C to 100°C. google.com With oxalyl chloride, the reaction is frequently carried out at room temperature. orgsyn.org

Solvent: The choice of solvent is crucial for ensuring proper solubility of the reactants and facilitating the reaction. Inert aprotic solvents are commonly used. Dichloromethane is a frequent choice for reactions with oxalyl chloride. orgsyn.org Other solvents mentioned in the synthesis of similar acyl chlorides include toluene and xylene. googleapis.com The solvent is typically removed after the reaction is complete to isolate the product. orgsyn.org

Pressure: Most laboratory-scale syntheses of this compound are performed at atmospheric pressure. orgsyn.org However, for industrial processes, the reaction can be carried out under standard, reduced, or elevated pressure, sometimes under an inert gas atmosphere. google.com

Catalytic Approaches in Acyl Chloride Formation (e.g., Lewis Acids, Phase Transfer Catalysts)

Catalysis plays a significant role in enhancing the efficiency and selectivity of acyl chloride formation.

Lewis Acids: Lewis acids such as iron(III) chloride can be used to catalyze the formation of nitrobenzoyl chlorides from the corresponding benzotrichlorides. google.com While this applies to a different synthetic route, the principle of using Lewis acids to activate substrates is a common strategy in organic synthesis.

Phase Transfer Catalysts: In multiphase reaction systems, phase transfer catalysts (PTCs) are employed to facilitate the reaction between reactants present in different phases. google.com Quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, polyglycols, and crown ethers are examples of PTCs that can be used. google.com The use of a PTC is particularly relevant in industrial settings where reactions might be carried out in aqueous-organic multiphase systems to improve efficiency and simplify work-up. google.com The amount of PTC used is typically in the range of 0.5 to 5 mol% based on the substrate. google.com

Industrial and Scalable Production Methodologies

The large-scale production of this compound necessitates methodologies that are not only efficient and high-yielding but also economically viable and safe. The chlorination of 2-Fluoro-6-nitrobenzoic acid using reagents like thionyl chloride or oxalyl chloride remains a primary industrial route. google.comgoogleapis.com

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. In the context of this compound synthesis, several aspects can be considered to make the process more environmentally benign.

One key area is the choice of reagents. While effective, traditional chlorinating agents like oxalyl chloride and thionyl chloride are corrosive and produce acidic byproducts. The exploration of solid, less hazardous chlorinating agents like TCCA is a step towards a greener process. chemicalbook.com

Solvent selection is another critical factor. The use of large volumes of volatile organic compounds (VOCs) as solvents contributes to air pollution. Minimizing solvent use, or replacing hazardous solvents with more environmentally friendly alternatives, is a key green chemistry goal. guidechem.com For instance, processes are being developed that reduce the amount of solvents like carbon tetrachloride, which is known for its environmental toxicity. guidechem.com

Furthermore, the development of catalytic processes, as discussed in section 2.2.3, aligns with green chemistry principles by reducing the amount of reagents needed and potentially enabling milder reaction conditions. The use of recyclable catalysts, such as fluorous Lewis acids or phase transfer catalysts, can further enhance the green credentials of the synthesis. nih.govresearchgate.net The goal is to develop synthetic routes that are not only efficient but also sustainable in the long term. google.com

Reactivity and Reaction Pathways of 2 Fluoro 6 Nitrobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

The core reactivity of 2-fluoro-6-nitrobenzoyl chloride is defined by nucleophilic acyl substitution at the electrophilic carbonyl carbon. This class of reactions involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the elimination of the chloride leaving group. masterorganicchemistry.com The presence of the electron-withdrawing nitro group and the fluorine atom on the benzene (B151609) ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Amidation Reactions for Diverse Amide Synthesis

Amidation reactions of this compound are crucial for the synthesis of a wide array of amides, which are important intermediates in pharmaceuticals and other complex organic molecules. These reactions involve the treatment of the acyl chloride with primary or secondary amines. chemguide.co.uk

This compound readily reacts with primary amines to yield N-substituted amides. chemguide.co.uk The reaction proceeds through a nucleophilic addition-elimination mechanism where the lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon. chemguide.co.uk This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the stable amide product. chemguide.co.uk The reaction is typically vigorous and often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.uk

A variety of primary amines can be used in this reaction, leading to a diverse range of N-substituted 2-fluoro-6-nitrobenzamides. The general scheme for this reaction is as follows:

General Reaction Scheme: Amidation with Primary Amines

This compound + R-NH₂ → N-Alkyl/Aryl-2-fluoro-6-nitrobenzamide + HCl

| Reactant 1 | Reactant 2 (Primary Amine) | Product |

| This compound | Methylamine | N-Methyl-2-fluoro-6-nitrobenzamide |

| This compound | Aniline (B41778) | N-Phenyl-2-fluoro-6-nitrobenzamide |

| This compound | Benzylamine | N-Benzyl-2-fluoro-6-nitrobenzamide |

Similarly to primary amines, secondary amines also react with this compound to produce N,N-disubstituted amides. The mechanism is analogous to the reaction with primary amines, involving nucleophilic attack by the secondary amine on the carbonyl carbon, followed by the elimination of hydrogen chloride. acs.orggoogleapis.com

The reaction with secondary amines expands the diversity of amides that can be synthesized from this compound.

General Reaction Scheme: Amidation with Secondary Amines

This compound + R₂NH → N,N-Dialkyl/Aryl-2-fluoro-6-nitrobenzamide + HCl

| Reactant 1 | Reactant 2 (Secondary Amine) | Product |

| This compound | Dimethylamine | N,N-Dimethyl-2-fluoro-6-nitrobenzamide |

| This compound | Diethylamine | N,N-Diethyl-2-fluoro-6-nitrobenzamide |

| This compound | Piperidine | 1-(2-Fluoro-6-nitrobenzoyl)piperidine |

The reactivity of this compound extends to the synthesis of complex nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry. nih.gov These reactions often involve intramolecular cyclization following an initial amidation step or can be part of multicomponent reactions. For instance, the reaction of an acyl chloride with a molecule containing both an amine and another nucleophilic group can lead to the formation of a heterocyclic ring. rsc.org While direct examples involving this compound in the literature are specific to particular synthetic routes, the principle of using acyl chlorides for heterocycle synthesis is well-established. scirp.orgepo.org For example, the reaction with a substituted aminophenyl derivative can lead to the formation of triazinone structures. scirp.org

Esterification Reactions for Ester Formation

Esterification is another key nucleophilic acyl substitution reaction of this compound, providing access to a variety of ester compounds. smolecule.com

This compound reacts with alcohols to form the corresponding esters. libretexts.org This reaction, known as esterification, typically proceeds readily, often at room temperature, due to the high reactivity of the acyl chloride. chemguide.co.uk The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon, followed by the elimination of hydrogen chloride. libretexts.org To drive the reaction to completion, a base is often added to scavenge the HCl produced. chemguide.co.uk

The choice of alcohol determines the nature of the resulting ester, allowing for the synthesis of a wide range of 2-fluoro-6-nitrobenzoate esters.

General Reaction Scheme: Esterification with Alcohols

This compound + R-OH → Alkyl/Aryl 2-fluoro-6-nitrobenzoate + HCl

| Reactant 1 | Reactant 2 (Alcohol) | Product |

| This compound | Methanol | Methyl 2-fluoro-6-nitrobenzoate |

| This compound | Ethanol | Ethyl 2-fluoro-6-nitrobenzoate |

| This compound | Isopropanol | Isopropyl 2-fluoro-6-nitrobenzoate |

Esterification on Solid Supports

The immobilization of chemical compounds on solid supports is a cornerstone of solid-phase synthesis, facilitating the preparation of combinatorial libraries and simplifying purification processes. This compound can be utilized in esterification reactions to anchor molecules to a solid support. For instance, phenolic compounds can be attached to a polystyrene resin through an o-nitrobenzyl photolabile linker. acs.org This method involves the reaction of the phenolic hydroxyl group with the acyl chloride of this compound, forming an ester linkage to the solid support.

A potential side reaction in solid-phase peptide synthesis is the formation of piperazine-2,5-diones, which can be influenced by the nature of the ester linkage to the solid support. thieme-connect.de The use of specific linkers, such as the o-nitrobenzyl handle, can be prone to this side reaction due to the good leaving group nature of o-nitrobenzyl alcohol. thieme-connect.de The choice of solid support and linker is therefore crucial in directing the outcome of the synthesis.

The efficiency of these solid-phase reactions can be influenced by various factors, including the choice of solvent, coupling agents, and the nature of the solid support itself. Supports can range from hydrogel or magnetic beads to silica (B1680970) beads, each offering different properties in terms of mechanical stability and reaction kinetics. google.com

Thioesterification Reactions with Thiols

Thioesters are important intermediates in organic synthesis and biochemistry. This compound readily reacts with thiols to form the corresponding thioesters. This reaction proceeds via nucleophilic acyl substitution, where the thiol attacks the electrophilic carbonyl carbon of the acyl chloride.

The synthesis of thioesters from acyl chlorides and thiols can be promoted by various methods, including the use of silica gel as a neutral and reusable solid support. researchgate.net This approach avoids the need for bases or Lewis acids. The reactivity in thioesterification can be influenced by the nature of the thiol, with primary thiols generally being more reactive than secondary thiols. nsf.gov

The table below summarizes the reaction of various thiols with acyl chlorides to form thioesters.

| Thiol | Acyl Chloride | Product | Catalyst/Conditions | Yield (%) |

| 4-Nitrobenzyl thiol | Phenylacetyl chloride | S-(4-Nitrobenzyl) phenylthioacetate | Not specified | 93 researchgate.net |

| 4-Nitrobenzyl thiol | 4-Tolylacetyl chloride | S-(4-Nitrobenzyl) 4-tolylthioacetate | Not specified | 94 researchgate.net |

| 4-Nitrobenzyl thiol | 4-Chlorophenylacetyl chloride | S-(4-Nitrobenzyl) 4-chlorophenylthioacetate | Not specified | 90 researchgate.net |

Regioselectivity and Stereoselectivity in Acylation Reactions

The presence of both fluorine and nitro groups on the benzoyl chloride ring influences the regioselectivity of acylation reactions. The electron-withdrawing nature of these groups enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophiles.

In the acylation of molecules with multiple nucleophilic sites, such as amino alcohols, the reaction conditions can dictate the outcome. Generally, under slightly basic or neutral conditions, the amino group is acylated faster than the hydroxyl group. sit.edu.cn However, under strongly basic conditions, the alcohol can be deprotonated to form a more nucleophilic alkoxide, leading to O-acylation. sit.edu.cn

The steric hindrance imposed by the ortho-fluorine atom can also play a role in directing the regioselectivity of the reaction, particularly with bulky nucleophiles. In the context of acylation of substituted 1,2,3-triazoles, electron-deficient acyl chlorides like 4-nitrobenzoyl chloride have been shown to favor the formation of N2-acylated products. rsc.orgrsc.org

Stereoselectivity can be a critical factor in reactions involving chiral substrates. For instance, in the synthesis of β-thiolated amino acids, the existing α-chiral center can direct the stereochemical outcome of the reaction. nih.gov

Reactions Involving the Nitro Group

The nitro group of this compound is a versatile functional group that can undergo various transformations, significantly expanding the synthetic utility of the molecule.

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are valuable precursors for a wide range of compounds. d-nb.info Several methods are available for this reduction, each with its own advantages and limitations.

Commonly used methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com While effective, these methods can sometimes lead to the reduction of other functional groups. commonorganicchemistry.com Alternative reagents that offer higher chemoselectivity include metal/acid systems like iron or zinc in acetic acid, and tin(II) chloride (SnCl₂). commonorganicchemistry.com A combination of sodium borohydride (B1222165) (NaBH₄) and iron(II) chloride (FeCl₂) has been reported as a selective system for the reduction of nitroarenes in the presence of ester groups. d-nb.info

The table below presents various reagents for the reduction of nitroarenes.

| Reagent | Conditions | Comments |

| H₂/Pd-C | Catalytic hydrogenation | Highly efficient but can reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic hydrogenation | Useful when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/AcOH | Acidic conditions | Mild and selective. commonorganicchemistry.com |

| Zn/AcOH | Acidic conditions | Mild and selective. commonorganicchemistry.com |

| SnCl₂ | Mild conditions | Selective for nitro groups. commonorganicchemistry.com |

| NaBH₄/FeCl₂ | Mild conditions | High chemoselectivity for nitro groups over esters. d-nb.info |

| Hydrazine glyoxylate/Zn or Mg | Room temperature | Selective and rapid reduction. researchgate.net |

The nitro group can participate in cyclization reactions, particularly after its reduction to an amino group. The resulting amino functionality can react intramolecularly with other functional groups within the molecule to form heterocyclic structures. For example, the reductive N-heterocyclization of 2-nitrobenzoylamides can lead to the formation of benzodiazepine (B76468) derivatives. researchgate.net

The amphiphilic character of the nitro group itself can also be exploited in certain reactions. For instance, 2-nitrobenzyl halides can react with amines to form 2H-indazoles through a mechanism where the nitro group plays a crucial role. sit.edu.cn

Reactivity Influenced by the Fluorine Substituent

The fluorine atom at the ortho position significantly influences the reactivity of this compound. Its strong electron-withdrawing inductive effect enhances the electrophilicity of the carbonyl carbon, making the acyl chloride more reactive towards nucleophiles. windows.net This increased reactivity can lead to faster reaction rates in nucleophilic acyl substitution reactions compared to non-fluorinated analogs.

The fluorine substituent also impacts the stability of intermediates formed during reactions. In nucleophilic additions to the carbonyl group, the fluorine atom helps to stabilize the resulting tetrahedral intermediate. windows.net

Furthermore, the fluorine atom can influence the regioselectivity of reactions on the aromatic ring, although the primary directing effects are dominated by the nitro and acyl chloride groups. In electrophilic aromatic substitution reactions, the fluorine atom is a deactivating, ortho-, para-director. However, the strong deactivating effect of the nitro and acyl chloride groups makes further electrophilic substitution on the ring challenging.

Effects of Fluorine on Carbonyl Reactivity and Aromatic Substitution

The fluorine atom at the ortho position significantly influences the reactivity of the carbonyl group and the aromatic ring. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the benzoyl chloride moiety, including the carbonyl carbon. Consequently, the carbonyl carbon becomes more electrophilic and thus more susceptible to attack by nucleophiles. Acyl chlorides bearing electron-withdrawing groups exhibit faster initial rates of reaction. worktribe.com

Simultaneously, the fluorine atom possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M effect or π-donation). libretexts.org Although halogens are generally considered deactivators in electrophilic aromatic substitution due to their strong inductive effect, this weak π-donation can influence the regioselectivity of such reactions. libretexts.org For fluorine, the resonance effect, though weaker than its inductive effect, can still play a role in directing incoming electrophiles. libretexts.org

Potential for Nucleophilic Aromatic Substitution (SNAr) with Activated Systems

The presence of the strongly electron-withdrawing nitro group, ortho and para to the fluorine atom, makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). pressbooks.publibretexts.org In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. For this reaction to occur, the aromatic ring must be activated by powerful electron-withdrawing groups, and there must be a good leaving group. libretexts.org

In the case of this compound, the nitro group significantly depletes the electron density of the benzene ring, facilitating nucleophilic attack. The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by a variety of nucleophiles. nih.gov The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the presence of the nitro group, which can delocalize the negative charge. pressbooks.pub This reactivity is exploited in the synthesis of complex heterocyclic structures.

Electrophilic Aromatic Substitution on the Benzene Ring

Directing Effects of Fluoro and Nitro Groups

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring determine the position of the incoming electrophile. savemyexams.com The fluoro and nitro groups on this compound have competing directing effects.

Fluoro Group: As a halogen, fluorine is an ortho-, para-director. libretexts.orgreddit.com Although it is a deactivating group due to its strong inductive effect, its lone pairs can donate electron density through resonance, directing incoming electrophiles to the positions ortho and para to it. libretexts.org

Nitro Group: The nitro group is a strong deactivating group and a meta-director. libretexts.orgsavemyexams.com It strongly withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming groups to the meta position. savemyexams.comlibretexts.org

When both an activating (or less deactivating) and a deactivating group are present, the more activating group generally controls the regiochemistry of the reaction. reddit.com In this molecule, the fluorine is less deactivating than the nitro group. Therefore, the fluorine atom will be the primary director for electrophilic aromatic substitution.

Halogenation, Nitration, and Sulfonation

Halogenation: The halogenation of benzaldehyde (B42025) in the presence of a Lewis acid catalyst like anhydrous ferric chloride typically results in meta-substitution. youtube.com However, in the absence of a catalyst, the reaction can lead to the formation of benzoyl chloride. youtube.com For this compound, the directing effects of the existing substituents would guide the incoming halogen.

Nitration: The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. libretexts.org Convenient nitrating agents include mixtures of nitric and sulfuric acid, as well as benzoyl nitrate. libretexts.org The nitration of substituted benzenes is influenced by the existing groups. dissertationtopic.netgoogle.com Given the directing effects of the fluoro and nitro groups, a new nitro group would be directed to specific positions on the ring.

Sulfonation: Sulfonation of aromatic compounds can be achieved using reagents like sulfur trioxide. The reaction of substituted benzenesulfonyl chlorides with aromatic substrates is influenced by the substituents present. core.ac.uk The sulfonation of this compound would similarly be governed by the directing influence of the fluoro and nitro groups.

Cascade and Multi-Component Reactions Employing this compound

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. tcichemicals.comrug.nl This approach is valued in medicinal chemistry and drug discovery for its ability to rapidly generate diverse molecular scaffolds. frontiersin.orgresearchgate.net

This compound can serve as a valuable building block in MCRs. For instance, it can be used in post-MCR modifications. In one example, a product from an Ugi condensation was acylated with 2-nitrobenzoyl chloride. Subsequent reduction of the nitro group led to a spontaneous cyclization, forming a complex benzodiazepine-quinazolinone ring system. nih.gov This demonstrates the utility of the nitrobenzoyl chloride moiety in constructing complex heterocyclic structures through a sequence of reactions.

Metal-Catalyzed Coupling Reactions (e.g., Cross-Coupling, Carbonylation)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grlibretexts.org Acyl chlorides, including substituted benzoyl chlorides, are effective electrophiles in these reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form biaryl compounds. nih.gov These reactions typically involve an organoboron reagent and an aryl halide or triflate. Acyl chlorides can also be used as coupling partners. For example, the Sonogashira-type cross-coupling of acyl chlorides with terminal alkynes, catalyzed by palladium, yields 1,3-disubstituted prop-2-yn-1-ones. eie.gr The reactivity in these couplings can be influenced by the substituents on the benzoyl chloride, with electron-withdrawing groups sometimes leading to less efficient reactions. eie.gr Nickel-catalyzed cross-coupling reactions have also been developed for the activation of C-F bonds. beilstein-journals.org

Carbonylation: Carbonylation reactions introduce a carbonyl group into a molecule, often using carbon monoxide. unipr.it Palladium-catalyzed carbonylative cross-coupling reactions can synthesize ketones from aryl halides and organometallic reagents. While not directly detailing the use of this compound, related iron-mediated reactions show that nitroarenes can be converted to N-aryl amides by reacting with acyl chlorides, though reactions with 2-nitrobenzoyl chloride were noted to be unsuccessful under the tested conditions. rsc.orgrsc.org Palladium-catalyzed difunctionalization of unsaturated bonds with acid chlorides can also occur, where the C-COCl bond is formally cleaved and added across an alkene or alkyne. nih.gov

Applications of 2 Fluoro 6 Nitrobenzoyl Chloride As a Synthetic Building Block

Construction of Complex Organic Architectures

The strategic placement of the fluoro and nitro groups on the benzoyl chloride scaffold makes 2-fluoro-6-nitrobenzoyl chloride an ideal starting material for creating intricate organic molecules. The electron-withdrawing nature of the nitro group enhances the reactivity of the acyl chloride towards nucleophilic attack, while the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity allows for the sequential and controlled introduction of different molecular fragments, leading to the assembly of complex structures.

For instance, the acyl chloride functionality readily reacts with amines or alcohols to form amides or esters, respectively. This initial acylation step introduces the 2-fluoro-6-nitrophenyl moiety into a molecule. Subsequently, the fluorine atom can be displaced by a suitable nucleophile in an intramolecular fashion to construct new ring systems. This strategy has been employed in diversity-oriented synthesis to generate libraries of complex and skeletally diverse molecules. nih.gov

A notable application is in the synthesis of fused ring systems. For example, after acylating an allylic amine with this compound, an intramolecular SNAr reaction can be triggered to form an 8-membered lactam, a key structural motif in certain biologically active compounds. nih.gov This approach highlights the compound's ability to facilitate the formation of challenging medium-sized rings.

Synthesis of Nitrogen-Containing Heterocyclic Systems

This compound is extensively used in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active compounds. pitt.edunih.govclockss.org The reactivity of the acyl chloride group allows for its incorporation into various synthetic schemes aimed at constructing these important ring systems.

One common strategy involves the acylation of a substrate containing a nucleophilic nitrogen atom, followed by a subsequent cyclization reaction. For example, this compound can be reacted with a compound containing an amino group to form an amide. The resulting intermediate can then undergo a reduction of the nitro group to an amine, which can then participate in an intramolecular cyclization to form a heterocyclic ring. nih.gov

This approach has been successfully applied to the synthesis of various heterocyclic systems, including:

Benzodiazepine-quinazolinones: In a multi-step sequence, an Ugi condensation product is acylated with 2-nitrobenzoyl chloride. Subsequent reduction of the nitro group with zinc dust leads to a spontaneous cyclization, forming the benzodiazepine-quinazolinone ring system. nih.gov

Benzodiazepine-fused scaffolds: N-acylation of a piperazinedione-fused intermediate with 2-nitrobenzoyl chloride, followed by reduction of the nitro group, yields a benzodiazepine-fused scaffold. nih.gov

Dibenz[b,f]oxazepin-11(10H)-ones: 2-Fluoro-5-nitrobenzoyl chloride has been used to synthesize these heterocycles through an SNAr reaction with immobilized 2-aminophenols.

The following table summarizes some of the nitrogen-containing heterocyclic systems synthesized using this compound or its isomers and the key reaction types involved.

| Heterocyclic System | Key Reactions | Reference |

| Benzodiazepine-quinazolinones | Acylation, Nitro Reduction, Cyclization | nih.gov |

| Benzodiazepine-fused scaffolds | N-Acylation, Nitro Reduction | nih.gov |

| Dibenz[b,f]oxazepin-11(10H)-ones | SNAr | |

| Benzimidazoles, Benzotriazoles, Quinoxalinones, Benzodiazepinediones | Immobilization, Chlorine Substitution, Nitro Reduction, Cyclization | acs.org |

Precursor in the Development of Functionalized Aromatic Compounds

This compound is a valuable precursor for the synthesis of a wide array of functionalized aromatic compounds. google.com The reactivity of its functional groups allows for a variety of transformations, leading to the introduction of diverse substituents onto the aromatic ring.

The acyl chloride group can be readily converted into other functional groups such as amides, esters, and ketones through reactions with appropriate nucleophiles. For example, reaction with amines yields N-substituted benzamides, while reaction with alcohols provides the corresponding esters.

Furthermore, the nitro group can be reduced to an amino group, which can then be further modified. For instance, the resulting aniline (B41778) derivative can undergo diazotization followed by substitution to introduce a variety of functional groups, including halogens, cyano, and hydroxyl groups. The amino group can also be acylated or alkylated to introduce additional diversity.

The fluorine atom, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a range of nucleophiles, such as alkoxides, thiolates, and amines, at the 2-position of the aromatic ring. This SNAr reaction is a powerful tool for creating highly substituted aromatic compounds.

A specific example involves the copper-mediated trifluoromethylation of 2-fluoro-6-nitrobenzyl bromide, derived from the corresponding benzoyl chloride, to afford the trifluoromethyl product in good yield without aromatic trifluoromethylation. acs.org

Role in Multi-Step Total Synthesis Strategies

In the realm of total synthesis, where the goal is to construct complex natural products from simple starting materials, this compound can serve as a key building block. scribd.comlibretexts.org Its ability to participate in a variety of chemical transformations makes it a valuable tool for introducing specific structural motifs and functionalities into a target molecule.

The retrosynthetic analysis of a complex molecule might identify a fragment that can be derived from this compound. scribd.com For example, the presence of a 2-fluoro-6-nitrophenyl group in a target molecule would immediately suggest the use of this acyl chloride in the synthetic route.

An example of its application in a multi-step synthesis is the preparation of hyperolactone C. In this synthesis, 4-nitrobenzoyl chloride is used to derivatize a mixture of isomers, allowing for their separation. acs.org While not the 2-fluoro-6-nitro isomer, this demonstrates the utility of nitrobenzoyl chlorides in facilitating challenging separations in complex syntheses.

More directly, the synthesis of tripeptide-based macrocycles has been achieved using 2-fluoro-3-iodo-5-nitrobenzoyl chloride. mdpi.com In this strategy, a linear tripeptide is acylated with the benzoyl chloride derivative. Subsequent intramolecular SNAr macrocyclization, where the nucleophile displaces the fluorine atom, leads to the formation of the desired macrocyclic structure. mdpi.com This highlights the power of using substituted benzoyl chlorides to orchestrate key bond-forming events in the total synthesis of complex molecules.

Mechanistic and Computational Investigations of 2 Fluoro 6 Nitrobenzoyl Chloride Reactivity

Reaction Mechanism Elucidation for Key Transformations

The reaction mechanisms involving 2-fluoro-6-nitrobenzoyl chloride are primarily dictated by the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of the ortho-nitro and fluoro substituents. This heightened electrophilicity makes it highly susceptible to nucleophilic acyl substitution reactions.

Kinetic studies on the solvolysis of related nitro-substituted benzoyl chlorides have provided insights into the potential reaction pathways. For instance, the solvolysis of o-nitrobenzoyl chloride has been studied across a range of solvents, revealing different reactivity patterns depending on the solvent system. semanticscholar.org In most solvents, its reactivity is lower than its para-isomer, but in aqueous fluoroalcohols, it is significantly more reactive. semanticscholar.org This suggests a potential role of the ortho-nitro group in intramolecular assistance, a phenomenon that could also be relevant for this compound. semanticscholar.org The general mechanism for the solvolysis of benzoyl chlorides can range from a bimolecular nucleophilic substitution (SN2) pathway to a unimolecular (SN1) pathway involving a cationic intermediate, depending on the substituents and the solvent's nucleophilicity and ionizing power. nih.govsemanticscholar.org For instance, the solvolysis of p-nitrobenzoyl chloride is considered a classic example of the carbonyl addition pathway. nih.gov

In reactions with nucleophiles like amines, the primary mechanism is nucleophilic acyl substitution. The reaction of 2-nitrobenzoyl chloride with 3-(aminomethyl)pyridine (B1677787) in the presence of triethylamine (B128534) proceeds to form the corresponding amide in essentially quantitative yield, highlighting the efficiency of this pathway. prepchem.com Similarly, this compound is expected to react readily with various nucleophiles to form amides, esters, and other derivatives.

Kinetic Studies of Reaction Rates and Activation Parameters

Kinetic studies are crucial for quantifying the reactivity of this compound and determining the activation parameters (enthalpy and entropy of activation) for its reactions. While specific kinetic data for this compound is not extensively detailed in the provided search results, the study of related compounds offers valuable comparative information.

For example, kinetic studies on the solvolysis of o-nitrobenzoyl chloride and p-nitrobenzoyl chloride show significant differences in their reaction rates and solvent dependencies. semanticscholar.org The rate constants and activation parameters for the solvolysis of various p-substituted benzoyl chlorides have been reported in 97% w/w hexafluoroisopropanol-water, a weakly nucleophilic medium. nih.govsemanticscholar.org These studies demonstrate the influence of substituents on the reaction rate, with electron-withdrawing groups generally affecting the stability of the transition state. The Grunwald-Winstein equation is often employed in these studies to correlate the solvolysis rates with the solvent's ionizing power and nucleophilicity. semanticscholar.org

The following table presents hypothetical kinetic data for the reaction of this compound with a generic nucleophile, illustrating the type of information obtained from such studies.

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Enthalpy (ΔH‡, kJ/mol) | Activation Entropy (ΔS‡, J/mol·K) |

| Aniline (B41778) | Acetonitrile | 25 | 1.2 x 10⁻³ | 55.4 | -85.2 |

| Methanol | Dichloromethane (B109758) | 25 | 3.5 x 10⁻⁴ | 62.1 | -98.7 |

| Water | Dioxane-Water | 25 | 8.9 x 10⁻⁵ | 68.9 | -110.5 |

This table is illustrative and does not represent actual experimental data from the search results.

Spectroscopic Analysis of Reaction Intermediates and Transition States

Spectroscopic techniques are instrumental in identifying and characterizing transient species formed during the reactions of this compound. While direct spectroscopic observation of transition states is challenging, intermediates can often be detected under specific conditions.

In-situ infrared (IR) spectroscopy can be used to monitor the progress of reactions, such as the conversion of acyl chlorides to acyl fluorides, by observing the disappearance of the acyl chloride carbonyl stretch and the appearance of the product's carbonyl band. worktribe.com For this compound, the characteristic IR absorption bands would include the carbonyl (C=O) stretch of the acyl chloride group and the symmetric and asymmetric stretches of the nitro (NO₂) group.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is a powerful tool for structural elucidation of both reactants and products. In some cases, NMR can be used to detect stable intermediates. For example, in the reaction of some acyl chlorides with diols, cyclic acetoxonium ions have been proposed as intermediates, and their formation can be inferred from the stereochemical outcome of the reaction. u-tokyo.ac.jp

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental studies by offering insights into the electronic structure, reactivity, and energetics of molecules and reaction pathways.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and reactivity of molecules like this compound. researchgate.net DFT calculations can be used to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). nipne.roresearchgate.net

For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory could be used to model the structure of this compound and predict its infrared spectrum. analis.com.my The calculated vibrational frequencies can be compared with experimental data to confirm the structure. nipne.ro Furthermore, the calculated HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. nipne.ro The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites for nucleophilic and electrophilic attack. researchgate.net

The following table shows hypothetical DFT calculated properties for this compound.

| Property | Calculated Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 6.4 eV |

| Dipole Moment | 4.2 D |

This table is illustrative and based on general principles of DFT calculations, not specific data from the search results.

Molecular Dynamics Simulations of Reactive Pathways

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of molecules and to explore reactive pathways over time. grafiati.com While the provided search results mention MD simulations in the context of other, larger systems, ethz.chsci-hub.seumich.edu this technique could be applied to investigate the solvolysis of this compound in different solvent environments. By simulating the movement of the acyl chloride and solvent molecules, MD can provide insights into solvent effects on the reaction mechanism and the stability of intermediates.

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical calculations, including high-level ab initio methods and DFT, are essential for determining the energetics of reaction pathways. These calculations can be used to compute the energies of reactants, products, transition states, and intermediates. nih.govbohrium.com

For the reactions of this compound, quantum chemical calculations can be used to:

Calculate the activation energy barriers for different proposed mechanisms (e.g., SN1 vs. SN2).

Determine the reaction enthalpies and Gibbs free energies to predict the thermodynamic feasibility of a reaction.

Investigate the effect of the ortho-fluoro and nitro substituents on the stability of the acylium cation intermediate that would be formed in a potential SN1 pathway. nih.govsemanticscholar.org

For example, ab initio calculations have been used to determine the heterolytic bond dissociation energies of various substituted benzoyl chlorides, which correlate with the logarithms of their solvolysis rate constants. nih.govsemanticscholar.org Similar calculations for this compound would provide a quantitative measure of the C-Cl bond strength and its propensity to cleave heterolytically.

Prediction of Regioselectivity and Stereoselectivity

The reactivity of this compound is governed by two primary electrophilic sites: the carbonyl carbon of the acyl chloride and the aromatic carbon atom bonded to the fluorine. The presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool for predicting the outcome of reactions by modeling the energies of intermediates and transition states. rsc.orgicho.edu.pl

Regioselectivity: In reactions with nucleophiles, this compound can undergo either nucleophilic acyl substitution at the carbonyl group or nucleophilic aromatic substitution at the C-F bond. The prediction of which reaction will predominate (regioselectivity) depends on the nature of the nucleophile and the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): For SNAr to occur, the aromatic ring must be electron-deficient to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. nih.gov The nitro group at the ortho position provides powerful stabilization for this intermediate. DFT calculations can determine the relative stability of potential Meisenheimer complexes, thereby predicting the most likely site of substitution. rsc.org The reaction generally proceeds through a two-stage addition-elimination mechanism, although concerted pathways (CSNAr) where the bond-making and bond-breaking occur simultaneously are also possible and can be computationally modeled. nih.gov

Nucleophilic Acyl Substitution: This reaction proceeds via a tetrahedral intermediate at the carbonyl carbon. The high electrophilicity of the acyl chloride makes this a very favorable pathway.

Computational models predict regioselectivity by comparing the activation energy barriers for both pathways. Generally, hard nucleophiles tend to favor attack at the hard electrophilic center (the carbonyl carbon), while softer nucleophiles might favor SNAr. Solvation models within the calculations are crucial, as the solvent can play a significant role in stabilizing intermediates and transition states, thereby influencing the reaction pathway. nih.gov

Stereoselectivity: When this compound reacts with a chiral nucleophile, the formation of diastereomeric products is possible. Computational methods are instrumental in predicting stereoselectivity by calculating the transition state energies for the formation of each stereoisomer. nih.govresearchgate.net The difference in these calculated energies (ΔΔG‡) corresponds to the predicted diastereomeric ratio of the products. The more stable transition state, which has the lower energy barrier, leads to the major product. This analysis considers steric hindrance and electronic interactions between the substrate and the incoming chiral nucleophile in the transition state geometry. nih.govresearchgate.net

| Computational Method | Reaction Type | Predicted Outcome | Key Factors Analyzed |

| DFT (e.g., B3LYP) | Nucleophilic Aromatic Substitution (SNAr) | Favored at C-F position | Stability of Meisenheimer intermediate, activation energy barriers |

| DFT | Nucleophilic Acyl Substitution | Favored at Carbonyl-C | Energy of tetrahedral intermediate, activation energy barriers |

| DFT with Chiral Nucleophile | Stereoselective Acylation | Prediction of major diastereomer | Transition state energies (ΔΔG‡), steric and electronic interactions |

Isotopic Labeling Studies to Probe Reaction Pathways

Isotopic labeling is a definitive experimental technique used to elucidate reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. thieme-connect.denih.govpsu.edu By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ¹⁸F for ¹⁹F), its position in the products can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), providing unambiguous evidence for bond-forming and bond-breaking steps. nih.gov

For this compound, isotopic labeling can answer fundamental questions about its reaction mechanisms:

Acyl Substitution Mechanism: To confirm the pathway of hydrolysis or alcoholysis, the reaction can be carried out with ¹⁸O-labeled water (H₂¹⁸O) or an ¹⁸O-labeled alcohol. thieme-connect.depressbooks.pub If the ¹⁸O isotope is incorporated into the resulting 2-fluoro-6-nitrobenzoic acid (or its ester) and not into the leaving group species, it confirms that the nucleophile attacks the carbonyl carbon and the C-Cl bond is broken, consistent with a nucleophilic acyl substitution mechanism. pressbooks.pub Labeling the carbonyl carbon with ¹³C (this compound-alpha-¹³C) would allow its path to be tracked via ¹³C NMR, confirming it remains within the benzoyl moiety of the product.

Nucleophilic Aromatic Substitution (SNAr) Mechanism: The SNAr mechanism can be probed using ¹⁸F-labeled fluoride (B91410). nih.gov Introducing ¹⁸F⁻ into a reaction allows researchers to track its incorporation into the aromatic ring. This is a cornerstone technique in the synthesis of radiotracers for Positron Emission Tomography (PET). researchgate.netresearchgate.net By studying the kinetics and product distribution of ¹⁸F incorporation, one can differentiate between a stepwise mechanism involving a Meisenheimer intermediate and a concerted CSNAr pathway. nih.gov For example, experiments can be designed to see if the rate of fluoride exchange depends on the concentration of external fluoride sources, which can help differentiate between internal and external attack mechanisms.

Distinguishing Between Pathways: In a competitive reaction scenario, a double-labeling experiment could be designed. For instance, using a ¹³C-labeled substrate and an ¹⁸O-labeled nucleophile would allow for the simultaneous tracking of both the acyl and aromatic portions of the molecule, providing detailed insight into the partitioning between acyl substitution and SNAr pathways under specific conditions.

The insights gained from these labeling studies are crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies. kit.edu

Advanced Analytical Techniques in the Study of 2 Fluoro 6 Nitrobenzoyl Chloride and Its Derivatives

Chromatographic Methodologies for Reaction Monitoring and Product Isolation

Chromatographic techniques are fundamental in the analysis of chemical reactions involving 2-fluoro-6-nitrobenzoyl chloride. They allow for the separation of complex mixtures, which is crucial for assessing reaction completion, determining product purity, and isolating the desired compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds. In the context of this compound derivatives, HPLC is frequently employed to determine the purity of the final products and to quantify the reaction yield. For instance, in the synthesis of various flavonoid-based inhibitors, reverse-phase HPLC was used to ascertain the purity of the synthesized compounds, with greater than 95% purity being a common benchmark. tandfonline.com The choice of column, mobile phase, and detector is tailored to the specific properties of the analyte. A common setup involves a C18 column with a gradient elution of water and acetonitrile, often containing a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. nih.gov The retention time (t_R) provides qualitative information about the compound, while the peak area, when calibrated with a standard, allows for quantitative determination of purity and yield.

Table 1: HPLC Analysis of Synthesized Compounds

| Compound | HPLC Method | Purity |

| 6-Fluoro-2-phenyl-4H-chromen-4-one | RP-HPLC, Method C, tR = 11.20 min | >95% |

| 6-Fluoro-2-(4-methoxyphenyl)-4H-chromen-4-one | RP-HPLC, Method B, tR = 7.28 min | >95% |

This table showcases examples of purity determination of flavonoid derivatives using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Gas Chromatography (GC) is the method of choice for analyzing volatile and thermally stable compounds. notulaebotanicae.ro In the synthesis of derivatives from this compound, GC can be utilized to analyze for the presence of volatile starting materials, byproducts, or solvents. google.com The sample is vaporized and transported by an inert gas through a column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. notulaebotanicae.ro For instance, in the analysis of fruit brandies, GC-FID was used to identify and quantify major volatile compounds like acetaldehyde, ethyl acetate, and various alcohols. notulaebotanicae.ro While direct analysis of the relatively non-volatile this compound by GC is challenging, it is invaluable for assessing the purity of more volatile reactants or reaction byproducts.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. youtube.com A small aliquot of the reaction mixture is spotted on a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel). researchgate.net The plate is then developed in a sealed chamber with a suitable solvent system (eluent). By comparing the spots of the reaction mixture with those of the starting materials and expected products, a chemist can qualitatively assess the consumption of reactants and the formation of products. youtube.com For example, in the synthesis of quinoline (B57606) derivatives, TLC was used to monitor the progress of cyclization and hydrolysis reactions. mdpi.com The completion of a reaction is often indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. researchgate.netmdpi.com

Spectroscopic Characterization of Synthetic Products and Intermediates

Spectroscopic techniques provide detailed information about the molecular structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. rsc.org The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are all key parameters. beilstein-journals.org

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in a molecule. rsc.org Due to the low natural abundance of ¹³C, the spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom. walisongo.ac.id

¹⁹F NMR: Fluorine-19 NMR is particularly relevant for the analysis of this compound and its derivatives. walisongo.ac.id Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a very sensitive technique. walisongo.ac.idazom.com It provides information about the chemical environment of the fluorine atoms and can reveal coupling with neighboring protons or carbons. walisongo.ac.id

Table 2: Representative NMR Data for a Fluorinated Benzamide Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 7.81 | t | 8.0 |

| ¹³C | 164.25 | s | - |

| ¹⁹F | -66.0 | t | 11.6 |

This table presents hypothetical yet representative NMR data for a derivative of this compound, illustrating the type of information obtained from each NMR experiment. beilstein-journals.orgnih.gov

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure through fragmentation analysis. ecut.edu.cn

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, including many derivatives of this compound. ddtjournal.commsstate.edu In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating gas-phase ions that can be analyzed. The resulting mass spectrum typically shows the protonated molecule [M+H]⁺ or other adducts, which directly reveals the molecular weight of the compound. msstate.edu Further fragmentation of these ions (tandem mass spectrometry or MS/MS) can provide valuable structural information. ddtjournal.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. In this compound, the IR spectrum provides distinct absorption bands that confirm the presence of its key structural features. The acyl chloride carbonyl (C=O) stretch is typically observed in the range of 1770–1810 cm⁻¹. The nitro group (NO₂) exhibits a characteristic asymmetric stretching vibration around 1520-1550 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. libretexts.org Aromatic compounds also show C-H stretching vibrations from 3100-3000 cm⁻¹ and in-ring C-C stretching from 1600-1400 cm⁻¹. libretexts.org The C-F bond, a key feature of this molecule, will also have a characteristic stretching vibration.

The presence and position of these bands in an IR spectrum serve as a molecular fingerprint, confirming the successful synthesis of this compound.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Acyl Chloride (C=O) | Stretch | 1770 - 1810 |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C-C | In-ring Stretch | 1600 - 1400 |

| C-F | Stretch | Specific to compound |

Note: The exact position of the C-F stretch can vary depending on the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. wikipedia.org This technique measures the absorbance of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. wikipedia.orglibretexts.org For aromatic compounds like this compound, characteristic absorption bands arise from π → π* and n → π* transitions of the benzene (B151609) ring and the nitro and carbonyl groups.

The solvent used for analysis is a critical consideration, as it should not absorb in the same region as the analyte. up.ac.za The resulting spectrum can be used for both qualitative identification and quantitative determination of the compound in solution. libretexts.orgsci-hub.se Shifts in the absorption maxima (λmax) upon derivatization can indicate changes in the electronic structure of the molecule.

Table 2: Expected UV-Vis Absorption for Aromatic Nitro Compounds

| Transition Type | Typical Wavelength Range (nm) |

| π → π | 200 - 300 |

| n → π | > 300 |

Note: The specific λmax and molar absorptivity (ε) values are dependent on the solvent and the specific substitution pattern of the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. While this technique is applied to the crystalline derivatives of this compound rather than the starting material itself, it provides invaluable information about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.net

Advanced hyphenated techniques for complex mixture analysis

In many instances, this compound or its derivatives are present in complex mixtures, such as reaction workups or biological samples. ajrconline.org Advanced hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of such samples. nih.govsaspublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination that separates components of a mixture using liquid chromatography and then detects and identifies them based on their mass-to-charge ratio. nih.govmdpi.com This technique is highly sensitive and specific, making it ideal for identifying and quantifying trace amounts of compounds. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used hyphenated technique, particularly for volatile and thermally stable compounds. nih.gov It separates components in the gas phase before they are introduced into the mass spectrometer for detection.

Other notable hyphenated techniques include LC-NMR , which provides detailed structural information of separated compounds, and LC-FTIR , which combines the separation power of LC with the functional group identification capabilities of Fourier-transform infrared spectroscopy. nih.govsaspublishers.com These advanced methods are critical for purity assessment, impurity profiling, and metabolic studies involving this compound and its derivatives. nih.gov

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

Current research is focused on developing greener and more economical methods for the synthesis of 2-Fluoro-6-nitrobenzoyl chloride and its precursors. One area of exploration is the use of phase transfer catalysts to improve reaction efficiency and reduce waste. iupac.orggoogle.com For instance, the synthesis of p-nitrobenzoyl chloride, a related compound, has been achieved with high purity and yield using a phase transfer catalyst, which also allows for the recovery and reuse of the solvent. google.com Similar principles could be applied to the synthesis of this compound to enhance its sustainability.

Another approach involves the use of milder and more selective reagents. For example, the hydrolysis of fluorinated m-nitrobenzotrichlorides to produce fluorinated m-nitrobenzoyl chlorides can be performed in a weakly acidic medium or with a catalyst at temperatures below 80°C to minimize side reactions. google.com Research into alternative starting materials is also underway. One patented method describes the preparation of 2-fluoro-6-chlorophenol from 2,6-dichloronitrobenzene through fluorination, reduction, diazotization, and hydrolysis, offering a cost-effective and safer route that could be adapted for the synthesis of related compounds. google.com